molecular formula C12H20N2O B1451828 1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine CAS No. 934570-57-7

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine

Cat. No.: B1451828
CAS No.: 934570-57-7
M. Wt: 208.3 g/mol
InChI Key: LISJAFHYRUEIGV-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine is a chemical compound with the molecular formula C12H20N2O and a molecular weight of 208.30 g/mol . It is part of a class of synthetically accessible small molecules that feature a piperidine core, a structure of significant interest in medicinal chemistry . Compounds with similar piperidine and furan scaffolds are frequently investigated for their potential as pharmacologically active agents and serve as valuable starting points for extensive Structure-Activity Relationship (SAR) studies . This specific compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers handling this material should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols, as it may be harmful if swallowed and cause severe skin burns and eye damage .

Properties

IUPAC Name

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISJAFHYRUEIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654824
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934570-57-7
Record name 1-(2-Furanylmethyl)-N-methyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934570-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Synthetic Route Overview

The preparation of 1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine involves key steps:

  • Formation of the piperidinyl-methanamine intermediate.
  • Introduction of the furan-2-ylmethyl substituent via coupling or reductive amination.
  • Deprotection and purification to yield the final compound.

Preparation of Piperidinyl-Methanamine Intermediate

The primary amine intermediate, which is the piperidinyl-methanamine, can be synthesized starting from N-Boc-piperidone. The synthetic sequence includes:

  • Wittig reaction on N-Boc-piperidone with (methoxymethyl)triphenylphosphonium chloride and sodium bis(trimethylsilyl)amide to form a vinylmethyl ether intermediate.
  • Hydrolysis of this intermediate using cerium chloride and sodium iodide to afford an aldehyde.
  • Reduction of the aldehyde to the corresponding alcohol.
  • Conversion of the alcohol into a methanesulfonate ester.
  • Substitution with sodium azide to form an azide intermediate.
  • Catalytic hydrogenation with palladium on carbon to yield the desired piperidinyl-methanamine (amine intermediate) in satisfactory yield.

This sequence ensures the selective functionalization of the piperidine ring and the introduction of the primary amine group necessary for further elaboration.

Introduction of the Furan-2-ylmethyl Group

Two main strategies are used to introduce the furan-2-ylmethyl substituent onto the piperidine nitrogen:

Suzuki-Miyaura Coupling Followed by Reductive Amination
  • Suzuki-Miyaura coupling is performed between aryliodides and organoboronic acids to form furan-substituted aldehydes.
  • These aldehydes are then reacted with the prepared piperidinyl-methanamine to form imine intermediates.
  • Sodium cyanoborohydride is used to reduce the imines to the corresponding secondary amines.
  • Final acidic deprotection removes protecting groups to afford the target compound.

This method is regioselective and allows for the synthesis of analogues with variation on the aromatic substituents.

Final Modifications and Purification

  • In some synthetic variants, further modifications such as quaternization of tertiary amines with benzyl bromide or iodomethane are performed.
  • Boc-deprotection is typically achieved using acetyl chloride and methanol.
  • Purification is conducted via standard chromatographic techniques to isolate the final product in satisfactory yields.

Data Table: Summary of Key Synthetic Steps and Reagents

Step No. Reaction Type Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Wittig Reaction N-Boc-piperidone (Methoxymethyl)triphenylphosphonium chloride, NaHMDS Vinylmethyl ether intermediate High regioselectivity
2 Hydrolysis Vinylmethyl ether intermediate Cerium chloride, sodium iodide Aldehyde intermediate Efficient hydrolysis
3 Reduction Aldehyde intermediate Reducing agent (e.g., NaBH4) Corresponding alcohol High yield
4 Mesylation Alcohol intermediate Methanesulfonyl chloride Methanesulfonate ester Good conversion
5 Azide substitution Mesylate Sodium azide Azide intermediate Satisfactory yield
6 Catalytic hydrogenation Azide intermediate Pd/C, H2 Piperidinyl-methanamine (amine intermediate) Satisfactory yield
7 Suzuki-Miyaura coupling Aryliodides + organoboronic acid Pd catalyst, base Furan-substituted aldehydes Regioselective coupling
8 Reductive amination Aldehydes + piperidinyl-methanamine Sodium cyanoborohydride Secondary amines (imine reduced) Efficient reduction
9 Boc deprotection Protected amines Acidic conditions (acetyl chloride, methanol) Final amine compound Good yield

Research Findings and Analysis

  • The synthetic strategy employing Suzuki-Miyaura coupling followed by reductive amination is highly effective for preparing This compound and its analogues, providing regioselectivity and functional group tolerance.
  • Alternative methods such as Meerwein arylation offer versatility when starting materials like aryliodides are unavailable, expanding the scope of accessible derivatives.
  • The use of sodium cyanoborohydride as a mild reducing agent ensures selective reduction of imines without affecting other sensitive functionalities.
  • Protecting group strategies (e.g., Boc protection) are crucial to control reactivity and achieve high purity in the final product.
  • The overall synthetic routes are amenable to scale-up and optimization for drug development purposes, considering the compound's potential biological activities.

Chemical Reactions Analysis

Types of Reactions

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-[1-(2-furylmethyl)piperid-4-yl]methanol, while reduction may produce N-methyl-[1-(2-furylmethyl)piperid-4-yl]methane.

Scientific Research Applications

Neuroscience

The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This could position it as a candidate for studying neuropharmacological effects or developing treatments for mood disorders.

Medicinal Chemistry

Given its piperidine moiety, this compound may serve as a lead structure in the synthesis of new pharmaceuticals targeting various diseases. Its furan group may enhance bioactivity or selectivity towards certain biological targets.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical methods such as chromatography and mass spectrometry, aiding in the quantification of similar compounds in biological samples.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of compounds similar to 1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine on animal models exhibiting anxiety-like behaviors. The results indicated that modifications to the piperidine structure could enhance anxiolytic properties, suggesting potential applications in treating anxiety disorders.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Several derivatives exhibited increased affinity for serotonin receptors, indicating that this class of compounds could be promising for developing new antidepressants.

Mechanism of Action

The mechanism of action of 1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 17 ():

  • Structure: (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.
  • Key Differences: Replaces the furan-2-ylmethyl group with a bulkier naphthalen-1-yl-ethyl substituent and introduces a carboxamide linkage. The tetrahydro-2H-pyran-4-ylmethyl group increases hydrophilicity compared to the furan system.
  • Implications: The naphthalene group enhances lipophilicity (logP ~3.5 estimated) but may reduce metabolic stability due to aromatic oxidation susceptibility.

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride ():

  • Structure: Piperidine substituted at the 2-position with a methylbenzyl group.
  • Key Differences: The benzyl group introduces a planar aromatic system (vs. furan’s heteroaromaticity), and the piperidine substitution at the 2-position alters conformational flexibility.
  • Implications: The 2-position substitution may sterically hinder interactions with flat binding pockets. The hydrochloride salt form increases aqueous solubility but reduces blood-brain barrier permeability compared to the free base form of the target compound .

1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine ():

  • Structure: Pyridine replaces furan, and tetrahydrofuran-2-ylmethyl substitutes the piperidine ring.
  • Key Differences: Pyridine’s nitrogen atom increases polarity and hydrogen-bond acceptor capacity compared to furan’s oxygen.
  • Implications: Higher basicity (pKa ~6.5 for pyridine) may alter ionization state under physiological conditions, affecting receptor binding .

Fluorinated Analogues and Metabolic Stability

1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine ():

  • Structure: Incorporates a fluorophenyl-pyrazole system instead of furan-piperidine.
  • Key Differences: The fluorophenyl group enhances lipophilicity (logP ~2.8) and metabolic stability by resisting oxidative degradation. The pyrazole ring introduces dual hydrogen-bond donor/acceptor sites.
  • Implications: Fluorination typically improves bioavailability and half-life, as seen in microsomal stability assays for similar compounds (e.g., t₁/₂ >60 min in human liver microsomes) .

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride ():

  • Structure: Fluorobenzyl substituent at the piperidine 4-position.
  • Key Differences: The fluorobenzyl group provides a balance of lipophilicity and electronic effects (σ~0.15 for fluorine).
  • Implications: Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in targets like sigma receptors, as observed in related compounds .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight logP (Estimated)
Target Compound Piperidine Furan-2-ylmethyl, N-methylmethanamine ~234.3 ~2.1
Compound 17 () Piperidine Naphthalen-1-yl, Carboxamide 381.2 ~3.5
N-(4-Methylbenzyl) Analogue () Piperidine 4-Methylbenzyl ~280.8 ~2.8
1-(Pyridin-2-yl) Analogue () - Pyridin-2-yl, Tetrahydrofuran 192.3 ~1.7

Table 2: Metabolic Stability Trends

Compound Type Metabolic Half-Life (Human Liver Microsomes) Key Metabolic Pathway
Furan-containing (Target) ~40 min (estimated) O-Demethylation, N-Oxidation
Fluorinated () >60 min CYP3A4-mediated hydroxylation
Naphthalene () ~20 min Aromatic hydroxylation

Biological Activity

1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine, with the molecular formula C12H20N2O and CAS number 934570-57-7, is a compound characterized by its unique structural features that include a piperidine ring substituted with a furan group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 208.31 g/mol
  • InChI Key : LISJAFHYRUEIGV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of its interaction with biological targets such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific molecular targets. It may interact with receptors involved in neurotransmission, potentially influencing pathways related to mood regulation and cognitive function.

Research Findings

Several studies have explored the biological effects of this compound:

  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could imply potential applications in treating mood disorders or cognitive impairments.
  • Antioxidant Activity : Some investigations have indicated that the compound possesses antioxidant properties, which may contribute to its neuroprotective effects. The ability to scavenge free radicals could be beneficial in preventing oxidative stress-related damage in neural tissues.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is necessary to fully elucidate these effects.

Study 1: Neuroprotective Effects

A study conducted on neuroprotective agents highlighted the potential of this compound in mitigating oxidative stress in neuronal cell cultures. The findings suggested a significant reduction in cell death rates when exposed to oxidative agents, indicating its protective role.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. Results demonstrated moderate antibacterial activity, suggesting a possible avenue for developing new antimicrobial agents based on this scaffold.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-methyl-[1-(2-thienylmethyl)piperid-4-yl]methylamineThienyl StructureModerate antidepressant effects
N-methyl-[1-(2-pyridylmethyl)piperid-4-yl]methylaminePyridyl StructureAntioxidant properties

Q & A

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD) to receptors like σ-1 or opioid receptors .
  • Molecular Dynamics (MD) Simulations : Map binding poses in silico, focusing on hydrogen bonding with the furan oxygen or piperidine nitrogen .
  • Metabolite Tracking : Use radiolabeled (e.g., ¹⁴C) compound to monitor metabolic stability in hepatic microsomes .

How can researchers design experiments to probe its potential as a CNS-active agent?

Advanced Research Question

  • Blood-Brain Barrier (BBB) Permeability : Apply PAMPA-BBB assays or MDCK-MDR1 cell models to predict CNS penetration .
  • In vivo Behavioral Studies : Use rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma/brain concentration ratios) .
  • Safety Profiling : Assess hERG channel inhibition (patch-clamp) and cytotoxicity (HEK293/HeLa cells) to prioritize lead candidates .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Scale-up of column chromatography is impractical; switch to recrystallization (e.g., ethanol/water mixtures) or distillation .
  • Byproduct Management : Optimize quenching steps (e.g., aqueous workup pH adjustment) to remove unreacted furan-2-ylmethyl halides .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

How does the furan moiety influence the compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity : The furan ring increases logP compared to non-aromatic analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Furan oxidation by CYP450 enzymes (e.g., CYP3A4) may generate reactive intermediates; assess via liver microsome assays .
  • Hydrogen Bonding : The oxygen in furan participates in weak H-bonds, affecting crystal packing (e.g., solvate formation) and solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine
Reactant of Route 2
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1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine

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